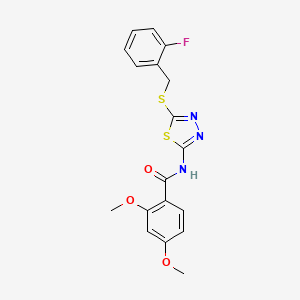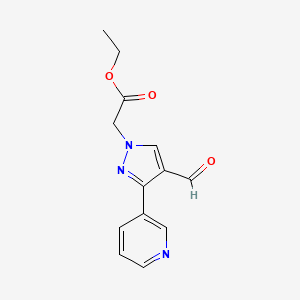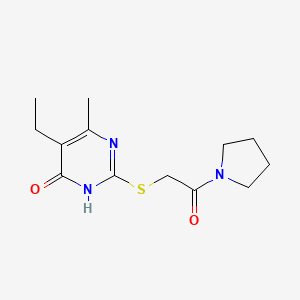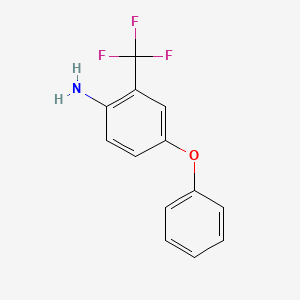
4-Phenoxy-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxy-2-(trifluoromethyl)aniline is a chemical compound with the molecular formula C13H10F3NO. It has a molecular weight of 253.22 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Phenoxy-2-(trifluoromethyl)aniline is 1S/C13H10F3NO/c14-13(15,16)11-8-10(6-7-12(11)17)18-9-4-2-1-3-5-9/h1-8H,17H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-Phenoxy-2-(trifluoromethyl)aniline is a liquid at ambient temperature .Applications De Recherche Scientifique
Catalysis and Oxidation Processes
4-Phenoxy-2-(trifluoromethyl)aniline derivatives have been utilized in catalysis and oxidation processes. For instance, Fe3O4 magnetic nanoparticles (MNPs) were successfully synthesized and used to remove phenol and aniline compounds from aqueous solutions, demonstrating the compound's potential in water purification and environmental remediation (Zhang et al., 2009).
Synthesis and Characterization of Metabolites
The compound has been used in the synthesis and characterization of metabolites. Diclofenac metabolism studies involved the preparation of significant quantities of its metabolites, including aniline derivatives. These studies provide insights into the mechanistic toxicological profiles of pharmaceuticals (Kenny et al., 2004).
Polymer Science
In polymer science, the compound has been incorporated into the synthesis of novel polymers with specific properties. New aromatic diamines substituted with a trifluoromethyl group were synthesized and used to prepare polyimides exhibiting good solubility, high thermal stability, and potential for applications in advanced materials (Liu et al., 2002).
Electrocatalytic Oxidation
Studies have explored the degradation of aniline solutions through electrocatalytic oxidation, indicating the compound's relevance in chemical processing and waste management (Li et al., 2003).
Chemical Kinetics and Reactions
Research on 4-Phenoxy-2-(trifluoromethyl)aniline derivatives has provided insights into chemical kinetics and reaction mechanisms. Studies on proton-transfer reactions involving substituted anilines showcased the significance of steric effects on reaction rates and pathways (Asghar, 2010).
Liquid Crystal Technology
The compound has applications in liquid crystal technology. Fluorinated copolyimides derived from it were synthesized and characterized, showing potential for use in advanced liquid-crystal display applications due to their optical properties and thermal stability (Liu et al., 2002).
Organic Synthesis and Photovoltaics
The compound has been used in organic synthesis and photovoltaic studies. For instance, novel (trifluoromethyl)phenoxy-substituted phthalocyanines were synthesized, offering insights into their solubility and photophysical properties, relevant for organic electronics and solar energy applications (Burat et al., 2012).
Safety and Hazards
The safety data sheet for 4-Phenoxy-2-(trifluoromethyl)aniline suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
4-phenoxy-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-8-10(6-7-12(11)17)18-9-4-2-1-3-5-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKQMUBTZIPBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106877-21-8 |
Source


|
| Record name | 4-phenoxy-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-cyanobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2788429.png)
![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2788430.png)
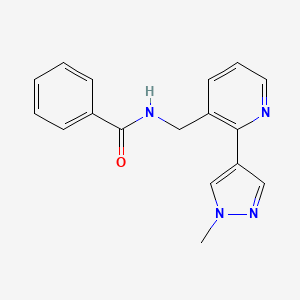
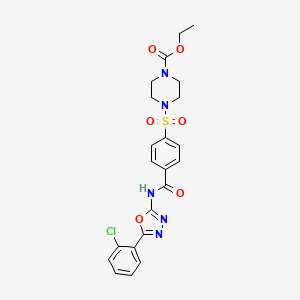
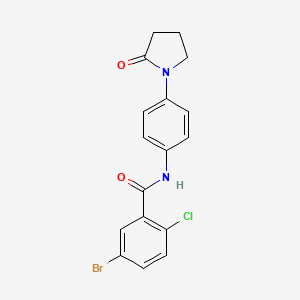
![3-cyclopentyl-7-(2,3-dihydro-1H-inden-1-ylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788437.png)
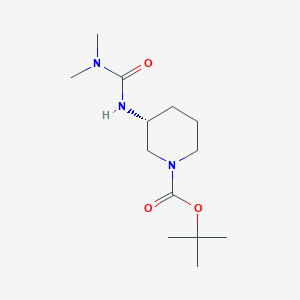
![N-[1-(3-methoxybenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]-4-methylbenzenecarboxamide](/img/structure/B2788439.png)
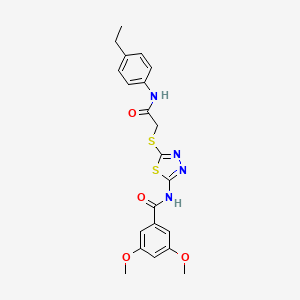
![5-((3-hydroxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788441.png)
